

crystal structure and properties of NiMoO4

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An In-depth Technical Guide to the Crystal Structure and Properties of Nickel Molybdate (NiMoO4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and multifaceted properties of nickel molybdate (NiMoO4), a transition metal oxide of significant interest in various scientific and technological fields, including catalysis, energy storage, and sensing.

Crystal Structure of NiMoO4

Nickel molybdate primarily exists in two main crystallographic polymorphs under atmospheric pressure: a low-temperature monoclinic phase (α -NiMoO4) and a high-temperature monoclinic phase (β -NiMoO4). Additionally, hydrated forms and high-pressure phases have been reported. [1][2] The key distinction between the α and β phases lies in the coordination of the molybdenum (Mo) ions; in α -NiMoO4, Mo is in an octahedral coordination ([MoO6]), while in β -NiMoO4, it adopts a tetrahedral coordination ([MoO4]).[3][4][5][6] In both structures, the nickel (Ni) ions are octahedrally coordinated.[5]

The α -phase is the stable form at room temperature.[6] The transition from the α to the β phase typically occurs at temperatures between 550 and 670 °C.[5] The β -phase can be synthesized by heating α -NiMoO4 above 600-760°C, but it is only stable at elevated temperatures and reverts to the α -phase upon cooling below 180°C.[1][6]



Crystallographic Data

The crystallographic parameters for the α and β phases of NiMoO4 are summarized in the table below.

Phase	Crystal System	Space Group	Lattice Parameters (Å, °)
α-NiMoO4	Monoclinic	C2/m	a = 9.55, b = 8.74, c = 7.63, β = 113.98[7]
a = 9.602, b = 8.769, c = 7.665, β = 114.24[1]			
β-NiMoO4	Monoclinic	P2/c	$a = 10.094$, $b = 9.203$, $c = 6.996$, $\beta = 107.17[1]$
a = 4.56, b = 5.66, c = 4.86, β = 90.75[8]			

Note: Discrepancies in lattice parameters can arise from different experimental conditions and refinement methods.

Properties of NiMoO4

The distinct crystal structures of the NiMoO4 polymorphs give rise to a range of interesting physical and chemical properties.

Optical Properties

The optical properties of NiMoO4 have been investigated using UV-visible spectroscopy. The direct optical band gap for a mixture of α and β phases has been reported to be around 2.15 to 2.2 eV.[1][9] Other studies on α -NiMoO4 have reported direct and indirect band gaps of approximately 2.2 eV and 1.9 eV, respectively.[10] A higher direct band gap of 2.72 eV has also been reported for NiMoO4 synthesized by a solid-state reaction method.[11]



Property	Value	Reference
Optical Band Gap (α,β- NiMoO4)	~2.15 - 2.2 eV	[1][9]
Optical Band Gap (α-NiMoO4, direct)	~2.2 eV	[10]
Optical Band Gap (α-NiMoO4, indirect)	~1.9 eV	[10]
Optical Band Gap (direct)	2.72 eV	[11]

Magnetic Properties

NiMoO4 exhibits interesting magnetic behavior. A reversible transition from an antiferromagnetic to a paramagnetic state has been observed.[1][9] The Néel temperature (TN), which marks this transition, is reported to be around 18.5 K at an applied magnetic field of 100 Oe and 17.8 K at 1 kOe.[1]

Property	Value	Conditions	Reference
Magnetic Behavior	Antiferromagnetic- Paramagnetic Transition	Reversible	[1][9]
Néel Temperature (TN)	18.5 K	H = 100 Oe	[1]
Néel Temperature (TN)	17.8 K	H = 1 kOe	[1]

Electrical and Electrochemical Properties

The electrical conductivity of NiMoO4 is a key property for its application in electronic devices. The DC conductivity of nanocrystalline α -NiMoO4 at room temperature has been measured to be 1.5 × 10-4 S/m, while its hydrated form shows a conductivity of 4 × 10-5 S/m.[12] In its metastable state between 450-650 °C, α -NiMoO4 behaves as a p-type semiconductor, transitioning to an n-type semiconductor above 650 °C.[12]



As an electrode material for supercapacitors, NiMoO4 has demonstrated high specific capacitance. Values as high as 1517 F/g at a current density of 1.2 A/g have been reported for nano- α -NiMoO4.[13] The hydrated form, NiMoO4·H2O, has also shown a high specific capacitance of 621 F/g at a scan rate of 1 mV/s.[14] The β -phase has been noted to exhibit a higher specific capacity than the α -phase.[15]

Property	Value	Material Form	Reference
DC Electrical Conductivity	1.5 × 10-4 S/m	α-NiMoO4 (nanocrystalline)	[12]
DC Electrical Conductivity	4 × 10-5 S/m	NiMoO4·H2O (nanocrystalline)	[12]
Specific Capacitance	1517 F/g	nano-α-NiMoO4	[13]
Specific Capacitance	621 F/g	NiMoO4·H2O	[14]
Specific Capacitance	332.8 C/g	β-NiMoO4 nanosheets	[15]
Specific Capacitance	252.6 C/g	α-NiMoO4 nanorods	[15]

Catalytic Properties

NiMoO4 is an active catalyst in various chemical reactions. It has been investigated for the catalytic reduction of nitroaromatic compounds, showing high activity. [2][16] The β -phase of NiMoO4 has been found to be more selective than the α -phase for the oxidative dehydrogenation of alkanes to alkenes. [4] Furthermore, NiMoO4 is a promising electrocatalyst for the oxygen evolution reaction (OER) in water electrolysis. [17][18]

Experimental Protocols Synthesis of α,β -NiMoO4 Nanorods via Microwave Sintering

This protocol is based on the method described by Costa et al.[1]

Precursor Preparation:



- Dissolve sodium molybdate (Na2MoO4·2H2O) and nickel nitrate hexahydrate (Ni(NO3)2·6H2O) in deionized water to form aqueous solutions.
- Mix the solutions under magnetic stirring.
- Wash the resulting precipitate multiple times with deionized water.
- Dry the precipitate to obtain the precursor, NiMoO4·nH2O.
- Microwave Annealing:
 - Place the precursor in a domestic microwave oven.
 - Anneal at 600°C for 10 minutes to induce thermal decomposition and crystallization.
 - The resulting product is a mixture of α and β -NiMoO4 nanorods.

Hydrothermal Synthesis of Nanocrystalline NiMoO4·H2O and α -NiMoO4

This protocol is adapted from the work of Popovych et al.[14]

- Solution Preparation:
 - Dissolve 5.8 g of nickel nitrate (Ni(NO3)2·6H2O) and 1.2 g of sodium molybdate (Na2MoO4·2H2O) in 40 ml of distilled water with thorough stirring.
- Hydrothermal Reaction:
 - Transfer the solution to a Teflon-lined stainless-steel autoclave.
 - Heat the autoclave in a furnace at 453 K (180 °C) for 2 hours.
 - Allow the autoclave to cool to room temperature.
- Product Recovery and Drying:
 - Wash the resulting precipitate several times with distilled water.



- Dry the precipitate in an air atmosphere at 343 K (70 °C) to obtain nanocrystalline NiMoO4·H2O.
- Conversion to α-NiMoO4:
 - \circ Anneal the obtained NiMoO4·H2O hydrate in a furnace at 673 K (400 °C) in an air atmosphere for 2 hours to obtain the α-phase.

Visualizations

Logical Relationship of NiMoO4 Polymorphs

Caption: Phase transitions of NiMoO4 polymorphs.

Experimental Workflow for NiMoO4 Synthesis and Characterization

Caption: General workflow for NiMoO4 synthesis and characterization.

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